molecular formula C14H13F3O2S B127928 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione CAS No. 161462-35-7

1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione

Cat. No. B127928
M. Wt: 302.31 g/mol
InChI Key: OYNXTMQAMZKUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione, or CMTTF, is a synthetic compound of interest to the scientific community. This compound has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. CMTTF is a cyclopropyl-substituted propanedione that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

Mechanism Of Action

The mechanism of action of CMTTF is not yet fully understood. However, it is believed that CMTTF may act by modulating the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, CMTTF may inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CMTTF may also inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells, such as cyclin-dependent kinase-2 (CDK-2).

Biochemical And Physiological Effects

CMTTF has been found to possess a wide range of biochemical and physiological effects. In particular, CMTTF has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, CMTTF has been found to possess anti-oxidant and anti-apoptotic effects. Furthermore, CMTTF has been found to possess anti-diabetic and anti-hyperlipidemic effects.

Advantages And Limitations For Lab Experiments

The advantages of using CMTTF in laboratory experiments include its low cost, easy availability, and wide range of biological activities. Additionally, CMTTF is stable and can be stored for long periods of time.
However, there are several limitations to using CMTTF in laboratory experiments. First, CMTTF is a complex compound and its synthesis can be difficult to achieve. Second, CMTTF is a potent compound and can be toxic if not handled properly. Third, CMTTF is a relatively new compound and its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for CMTTF include:
1. Further research into the mechanism of action of CMTTF in order to better understand its biochemical and physiological effects.
2. Exploration of the potential therapeutic applications of CMTTF, such as its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
3. Development of new synthesis methods for CMTTF in order to reduce its cost and increase its availability.
4. Investigation of the potential synergistic effects of CMTTF with other compounds, such as other anti-inflammatory or anti-cancer agents.
5. Exploration of the potential use of CMTTF as an adjuvant for vaccines.
6. Investigation of the potential use of CMTTF in the treatment of neurological disorders, such as Alzheimer’s disease.
7. Examination of the potential use of CMTTF in the treatment of cardiovascular diseases, such as hypertension.
8. Evaluation of the potential use of CMTTF in the treatment of metabolic disorders, such as diabetes.
9. Exploration of the potential use of CMTTF in the treatment of infectious diseases, such as HIV/AIDS.
10. Investigation

Scientific Research Applications

CMTTF has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, CMTTF has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects. For example, CMTTF has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Additionally, CMTTF has been found to possess anti-bacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, CMTTF has been found to possess anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1-cyclopropyl-3-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O2S/c1-20-13-6-9(14(15,16)17)4-5-10(13)12(19)7-11(18)8-2-3-8/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNXTMQAMZKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)CC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144296
Record name 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione

CAS RN

161462-35-7
Record name 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161462-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161462357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium methoxide (3.51 g. 0.065M) was added to a mixture of methyl 2-methylthio-4-trifluoromethylbenzoate (12.5 g 0.050M) and cyclopropyl methyl ketone (7 ml, 0.070M) in toluene. The mixture was heated at 55-57° C. for 1 hour. Methanol was distilled under reduced pressure. After cooling to 20° C. the mixture was acidified and the organic phase washed (sodium bicarbonate solution and with water) and evaporated to give 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione as yellow crystals (14.03 g), m.p. 64° C. A yield of 92.9% was obtained. The purity of the product was 95%.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.